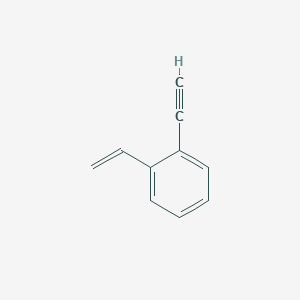

1-Ethenyl-2-ethynylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethenyl-2-ethynylbenzene is an organic compound characterized by the presence of both ethenyl and ethynyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-ethynylbenzene can be synthesized through various methods, including:

Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with ethenyl and ethynyl groups.

Multistep Synthesis: This approach involves multiple steps, such as nitration, conversion from the nitro group to an amine, and bromination. Each step requires specific reagents and conditions to achieve the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized catalysts and reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2-ethynylbenzene undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

Common Reagents and Conditions:

Oxidation: Common reagents include tert-butyl hydrogen peroxide and catalysts such as iron or cobalt.

Reduction: Reagents such as hydrogen gas and palladium catalysts are often used.

Substitution: Reagents like bromine cation and bases are used to facilitate the substitution reactions.

Major Products:

Oxidation: Acetophenone, benzaldehyde, benzoic acid.

Reduction: Various reduced forms of the original compound.

Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-Ethenyl-2-ethynylbenzene has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethenyl-2-ethynylbenzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution, the compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions to yield the final substituted product.

Comparison with Similar Compounds

1-Ethenyl-2-ethynylbenzene can be compared with other similar compounds, such as:

1-Ethyl-4-ethynylbenzene: This compound has an ethyl group instead of an ethenyl group, leading to different chemical properties and reactivity.

1-Ethenyl-3-ethyl-5-ethynylbenzene: This compound has additional ethyl and ethynyl groups, resulting in a more complex structure and different reactivity.

Uniqueness: this compound is unique due to its specific combination of ethenyl and ethynyl groups attached to the benzene ring, which imparts distinct chemical properties and reactivity.

Biological Activity

1-Ethenyl-2-ethynylbenzene, also known as phenylacetylene, is an organic compound with the formula C10H8. It has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenyl group attached to an alkyne functional group. Its structure can be represented as follows:

This compound exhibits properties typical of alkynes, including reactivity in various chemical transformations which can be exploited for biological applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines. One study demonstrated that certain derivatives exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values in the micromolar range .

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | MCF-7 | 12.5 |

| This compound Derivative B | MCF-7 | 8.3 |

| This compound Derivative C | MDA-MB-231 | 15.0 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Induction of Apoptosis : Studies indicate that it activates caspases, which are crucial for the apoptotic pathway in cells.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which may contribute to their anticancer effects .

Study on Antitumor Activity

A notable study focused on the synthesis of a series of ethynylbenzene derivatives and their evaluation against various cancer types. The results indicated that compounds with specific substitutions on the benzene ring exhibited enhanced antitumor activity compared to their parent structures. The study concluded that structural modifications could significantly influence the biological activity of these compounds .

Toxicity Assessment

In another investigation, toxicity assessments were conducted using animal models to evaluate the safety profile of this compound derivatives. The results showed that while some derivatives exhibited promising anticancer properties, they also posed risks for gastrointestinal toxicity at higher doses . The study employed a gastric hemorrhage model in rats, which provided insights into the dose-dependent toxicity of these compounds.

Properties

CAS No. |

90766-20-4 |

|---|---|

Molecular Formula |

C10H8 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-ethenyl-2-ethynylbenzene |

InChI |

InChI=1S/C10H8/c1-3-9-7-5-6-8-10(9)4-2/h1,4-8H,2H2 |

InChI Key |

GCQZUXYTGRNLMB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1C#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.